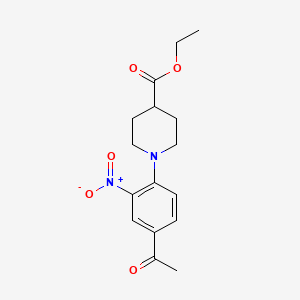

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate

Descripción

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at position 1 with a 4-acetyl-2-nitrophenyl group and at position 4 with an ethyl ester. The molecular formula is inferred as C₁₆H₁₈N₂O₅, with a molecular weight of approximately 330.33 g/mol.

Propiedades

IUPAC Name |

ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)14-5-4-13(11(2)19)10-15(14)18(21)22/h4-5,10,12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNSKCHQWTVZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves several steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to introduce the acetyl group. The final step involves the esterification of the piperidine carboxylate . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogenation conditions. The mechanism involves the transfer of hydrogen to the nitro group, converting it into an amine. This transformation is significant in medicinal chemistry, as the resulting amine may exhibit distinct biological activities compared to the nitro group.

Hydrolysis Reactions

The ester functional group in the compound is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Hydrochloric acid (HCl) cleaves the ester bond, yielding a carboxylic acid and ethanol.

-

Basic hydrolysis : Sodium hydroxide (NaOH) also cleaves the ester, producing a carboxylate salt and ethanol.

These reactions highlight the compound’s potential for derivatization, such as generating carboxylic acids for further synthetic modifications.

Base-Mediated Reductive Cyclization

A notable reaction involves base-mediated reductive cyclization of the ketone tethered to the nitrobenzene moiety. This multi-step process includes:

-

Diels–Alder reaction : Formation of 4-nitrophenylcyclohexanones.

-

Reductive cyclization : Reduction of the nitro group and cyclization to form hexahydro-2,6-methano-1-benzazocine derivatives .

| Reaction Stage | Key Reagents/Conditions | Product Type |

|---|---|---|

| Diels–Alder | Diene, nitrobenzene | Cyclohexanone intermediates |

| Reductive cyclization | Base (e.g., NaOMe), LiAlH4 | Benzazocine derivatives |

This method demonstrates synthetic utility, particularly for generating biologically active compounds like benzazocine 4h , which exhibits cytotoxicity against cancer cell lines .

Condensation Reactions

The compound can react with nucleophiles (e.g., amines) to form amide bonds. This reaction expands its applications in medicinal chemistry, enabling the creation of novel derivatives with enhanced pharmacological properties.

Mechanistic Insights

The nitrophenyl group’s electronic nature and the piperidine ring’s steric environment influence reactivity. For example, the acetyl group at the 4-position may stabilize intermediates during cyclization reactions, while the nitro group’s electron-withdrawing effect facilitates electrophilic substitution .

Research Implications

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate. Its structural components allow it to interact with various biological targets, leading to antiproliferative effects on cancer cells.

Case Study: Antiproliferative Effects

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

- In vitro tests showed that ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate displayed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an alternative treatment .

Neurological Applications

The compound's ability to interact with neurotransmitter systems has prompted investigations into its potential use in treating neurological disorders.

Case Study: Neurological Activity

- Preliminary studies suggest that ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate may function as a modulator of muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease. This modulation could enhance cognitive function or provide neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

- Acetylation of the nitrophenol moiety.

- Formation of the piperidine ring through cyclization reactions.

- Esterification to yield the final product.

Structure-Activity Relationship

Research has identified specific structural features that enhance biological activity:

- The presence of the nitro group at the 2-position appears to increase lipophilicity, improving cell membrane permeability.

- Substituents on the piperidine ring can be varied to optimize binding affinity for target receptors .

Potential for Drug Development

Given its diverse biological activities, ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate holds promise for further development as a pharmaceutical agent.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other biomolecules. These interactions can affect various cellular pathways and processes .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate compared to related piperidine derivatives:

Key Findings from Comparative Analysis

- Electron-Withdrawing Effects : The acetyl group in the target compound provides moderate electron withdrawal compared to the stronger effects of the formyl group in ’s compound. This difference may influence reaction rates in nucleophilic aromatic substitution or hydrogen-bonding interactions with biological targets .

- Nitro Group Positioning : The 2-nitro substituent is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing negative charge or participating in redox reactions critical for bioactivity .

- Functional Group Diversity: Sulfonyl () and cyano () groups in analogs demonstrate how substituent choice modulates solubility, target selectivity, and metabolic stability. The acetyl group in the target compound may offer a balance between lipophilicity and reactivity .

Actividad Biológica

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and neuropharmacological effects.

- Molecular Formula : C16H20N2O5

- Molecular Weight : 320.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.020 mg/mL | High |

| Pseudomonas aeruginosa | 0.100 mg/mL | Moderate |

The compound demonstrated complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, indicating a rapid action mechanism .

Antifungal Activity

In addition to its antibacterial properties, Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate has been evaluated for antifungal activity. Its effectiveness varies across different fungal strains.

Table 2: Antifungal Activity of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 3.125 mg/mL | Moderate |

| Aspergillus niger | 6.250 mg/mL | Low |

The compound showed moderate activity against C. albicans but less efficacy against A. niger, suggesting selective antifungal properties .

Neuropharmacological Effects

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate has also been investigated for its potential neuropharmacological effects, particularly as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: AChE Inhibition Potency

| Compound | IC50 (µM) | Comparison with Rivastigmine (IC50 = 11.07 µM) |

|---|---|---|

| Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate | 12.50 | Comparable |

The compound exhibited a moderate AChE inhibition profile, indicating potential as a lead compound for further development in treating Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including the target compound. Usuki et al. (2023) reported on the synthesis of various piperidine derivatives through chemoselective reactions that could enhance their biological activity . Furthermore, a review by Shaikh et al. (2020) emphasized the importance of structural modifications in enhancing AChE inhibitory activity among similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.